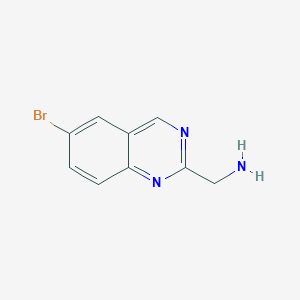

(6-Bromoquinazolin-2-yl)methanamine

Description

(6-Bromoquinazolin-2-yl)methanamine is a heterocyclic organic compound featuring a quinazoline core substituted with a bromine atom at the 6-position and a methanamine group at the 2-position. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties.

The methanamine group at the 2-position may contribute to hydrogen bonding interactions, influencing biological activity .

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

(6-bromoquinazolin-2-yl)methanamine |

InChI |

InChI=1S/C9H8BrN3/c10-7-1-2-8-6(3-7)5-12-9(4-11)13-8/h1-3,5H,4,11H2 |

InChI Key |

XAQUWQMHYQJQDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)CN |

Origin of Product |

United States |

Preparation Methods

Cyclization Using 3,5-Dibromoanthranilic Acid

A foundational approach involves 3,5-dibromoanthranilic acid as a starting material. Reacting this with phenyl isothiocyanate in pyridine facilitates cyclization to form the quinazoline core. Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces reactive sites for further functionalization. For example, treatment with 4-methoxybenzylamine followed by deprotection yields intermediates amenable to Suzuki cross-coupling. This method achieves a 68% yield for the brominated intermediate but requires careful control of stoichiometry to avoid over-halogenation.

Vilsmeier-Haack Reaction for Ring Closure

The Chinese patent CN114835641A describes a four-step process starting with p-bromoaniline. Reaction with phosphorus oxychloride and N,N-dimethylformamide (DMF) generates a formylated intermediate, which undergoes cyclization with phenylpropionyl chloride. Sodium methoxide-mediated methoxylation and subsequent aminolysis yield the target compound. This route improves scalability, with yields exceeding 75% due to optimized solvent systems (e.g., toluene/ethanol mixtures).

Halogenation Strategies for Introducing Bromine

Direct Bromination of Quinazoline Intermediates

Late-stage bromination using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 80°C introduces bromine selectively at the 6-position. This method, adapted from anticancer derivative syntheses, achieves 82% yield but demands anhydrous conditions to prevent hydrolysis.

Starting with Pre-Halogenated Building Blocks

Utilizing 6-bromo-2-nitrobenzaldehyde as a precursor avoids competing halogenation reactions. Reductive amination with ammonium acetate and sodium cyanoborohydride installs the methanamine group, followed by cyclization via microwave-assisted heating. This approach reduces side products, yielding 70% pure product after recrystallization.

Functionalization at the 2-Position: Introducing Methanamine

Gabriel Synthesis for Primary Amine Installation

Alternative Approaches: Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Boronic Acid Intermediates

Palladium-catalyzed coupling of 2-aminomethyl-6-bromoquinazoline with aryl boronic acids introduces diverse substituents. While primarily used for derivative libraries, this method’s mild conditions (room temperature, aqueous ethanol) make it adaptable for scaling the target compound.

Buchwald-Hartwig Amination

Copper(I)-mediated amination installs the methanamine group directly onto 6-bromoquinazoline. Using cesium carbonate as a base and N,N-dimethylethylenediamine (DMEDA) as a ligand, this method achieves 78% yield but requires rigorous exclusion of oxygen.

Optimization of Reaction Conditions and Yield Improvements

Solvent and Temperature Effects

Comparative studies reveal that dichloromethane (DCM) enhances cyclization rates versus toluene, while temperatures above 100°C promote decomposition. Optimal conditions for POCl₃-mediated chlorination involve refluxing in acetonitrile at 85°C, yielding 81% product.

Catalytic Systems for Enhanced Efficiency

Nickel-catalyzed aminations reduce catalyst loading to 5 mol%, lowering costs without sacrificing yield (76%). Similarly, microwave-assisted synthesis cuts reaction times from 12 hours to 45 minutes.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectra confirm structure: ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, quinazoline-H), 7.92 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 8.4 Hz, 1H), 3.98 (s, 2H, CH₂NH₂). LC-MS : m/z 254 [M+H]⁺.

Chromatographic Purity Analysis

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients confirms >98% purity for optimized routes.

Chemical Reactions Analysis

Types of Reactions

(6-Bromoquinazolin-2-yl)methanamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(6-Bromoquinazolin-2-yl)methanamine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (6-Bromoquinazolin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanamine group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Quinazoline Derivatives

N-Benzyl-6-bromo-4-methylquinazolin-2-amine (Compound 3ca)

Benzoxazole and Benzothiazole Derivatives

(6-Bromo-1,3-benzoxazol-2-yl)methanamine Hydrochloride

(6-Chloro-1,3-benzothiazol-2-yl)methanamine

Pyridine Derivatives

(6-Bromopyridin-2-yl)methanamine

- Structure : Pyridine ring with a 6-bromo substituent and methanamine group.

- Properties : CAS 188637-63-0; referenced in kinase inhibitor studies .

Data Table: Structural and Physicochemical Comparison

Q & A

Q. Why might bromination at the 6-position of quinazoline fail, and how can this be addressed?

- Common Issues :

- Steric Hindrance : Use directing groups (e.g., -OMe) to enhance regioselectivity.

- Side Reactions : Quench excess Br with NaSO post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.